molecular formula C9H10Cl3N B13652127 5,6-Dichloro-1,2,3,4-tetrahydroquinoline hydrochloride

5,6-Dichloro-1,2,3,4-tetrahydroquinoline hydrochloride

Cat. No.: B13652127
M. Wt: 238.5 g/mol
InChI Key: IKSMDTHEAPMAGG-UHFFFAOYSA-N
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Description

5,6-Dichloro-1,2,3,4-tetrahydroquinoline hydrochloride is a chemical compound that belongs to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new drugs. The presence of chlorine atoms at the 5 and 6 positions of the quinoline ring enhances its chemical reactivity and potential biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dichloro-1,2,3,4-tetrahydroquinoline hydrochloride typically involves the hydrogenation of 5,6-dichloroquinoline. This process can be carried out using a palladium on carbon (Pd/C) catalyst under hydrogen gas at atmospheric pressure . The reaction conditions are mild, and the product is obtained in good yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow hydrogenation processes. These methods allow for the efficient and scalable production of the compound, ensuring high purity and yield .

Chemical Reactions Analysis

Types of Reactions

5,6-Dichloro-1,2,3,4-tetrahydroquinoline hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, fully saturated tetrahydroquinolines, and substituted quinolines .

Scientific Research Applications

5,6-Dichloro-1,2,3,4-tetrahydroquinoline hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,6-Dichloro-1,2,3,4-tetrahydroquinoline hydrochloride involves its interaction with various molecular targets. The chlorine atoms enhance its ability to interact with biological molecules, potentially inhibiting enzymes or binding to receptors. The exact pathways and targets depend on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydroquinoline: Lacks the chlorine atoms, resulting in different chemical reactivity and biological activity.

    5,6-Dichloroquinoline: The non-hydrogenated form, which has different physical and chemical properties.

    2,3-Dihydro-4(1H)-quinolinone: Another derivative with distinct biological activities.

Uniqueness

5,6-Dichloro-1,2,3,4-tetrahydroquinoline hydrochloride is unique due to the presence of chlorine atoms at the 5 and 6 positions, which significantly influence its chemical reactivity and potential biological activities. This makes it a valuable compound in medicinal chemistry and other scientific research fields .

Properties

Molecular Formula

C9H10Cl3N

Molecular Weight

238.5 g/mol

IUPAC Name

5,6-dichloro-1,2,3,4-tetrahydroquinoline;hydrochloride

InChI

InChI=1S/C9H9Cl2N.ClH/c10-7-3-4-8-6(9(7)11)2-1-5-12-8;/h3-4,12H,1-2,5H2;1H

InChI Key

IKSMDTHEAPMAGG-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=CC(=C2Cl)Cl)NC1.Cl

Origin of Product

United States

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